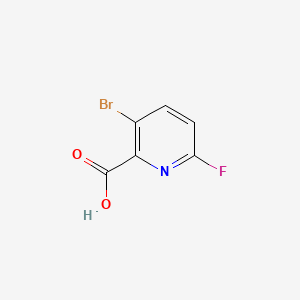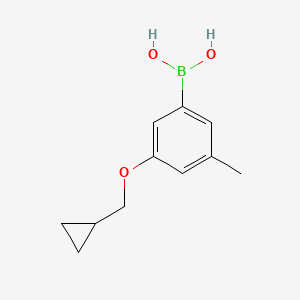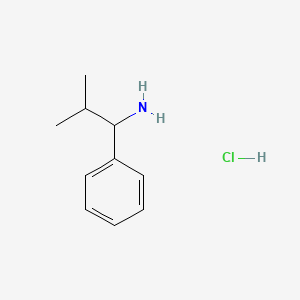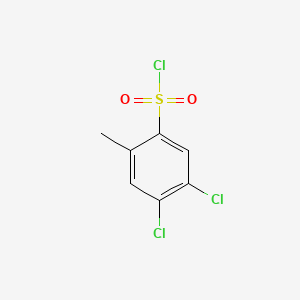
1-Chloro-3-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Cl . It has a molecular weight of 118.60 g/mol . The IUPAC name for this compound is 1-chloro-3-methylcyclopentane . The compound is represented by the canonical SMILES notation CC1CCC(C1)Cl .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-methylcyclopentane consists of a cyclopentane ring, which is a five-membered ring of carbon atoms, with a chlorine atom and a methyl group attached to different carbon atoms in the ring . The exact 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
1-Chloro-3-methylcyclopentane has a molecular weight of 118.60 g/mol . It has a complexity of 61.2 and does not have any hydrogen bond donor or acceptor count . The compound has a topological polar surface area of 0 Ų .
Wissenschaftliche Forschungsanwendungen
Formation and Characterization of Cations : A study by Olah et al. (1967) revealed that 1-Methyl-1-chlorocyclopentane, among other compounds, can lead to the stable formation of the 1-methylcyclopentyl cation. This was achieved through reactions in specific solutions, contributing valuable insights into the structure and stability of carbonium ions, which are crucial in hydrocarbon isomerization (Olah, Bollinger, Cupas, & Lukas, 1967).
Photochlorination Reactions : Tague and Wight (1992) studied the solid-state photochlorination reactions of methylcyclopentane and methylcyclohexane. They found that the reaction products included HCl, 1-chloro-1-methylcyclopentane, and 3-chloro-1-methylcyclopentane. The study provided insights into the selectivity of isomeric product formation in these reactions (Tague & Wight, 1992).
Heterolysis Kinetics and Solvent Effects : Research by Dvorko, Koshchii, and Ponomareva (2003) investigated the kinetics of heterolysis of 1-chloro-1-methylcyclohexane and 1-chloro-1-methylcyclopentane in various solvents. Their findings revealed insights into the effects of solvent polarity on the heterolysis rates of these compounds, which are essential for understanding their chemical behavior in different environments (Dvorko, Koshchii, & Ponomareva, 2003).
Anti-Inflammatory Activity of Derivatives : A 2020 study by Osarodion investigated the anti-inflammatory activity of compounds derived from 1-Chloro-3-methylcyclopentane. The compounds showed significant anti-inflammatory properties, suggesting potential pharmaceutical applications (Osarodion, 2020).
Wirkmechanismus
. The primary target of this compound is not explicitly mentioned in the available literature.
Mode of Action
The mode of action of 1-Chloro-3-methylcyclopentane involves an SN2 substitution reaction when it interacts with aqueous sodium hydroxide (NaOH). This reaction results in the formation of 3-methylcyclopentanol .
Pharmacokinetics
Its molecular weight of 118605 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 1-Chloro-3-methylcyclopentane is the production of 3-methylcyclopentanol through an SN2 substitution reaction . This suggests that the compound may have effects at the molecular and cellular level related to the functions of alcohols.
Eigenschaften
IUPAC Name |
1-chloro-3-methylcyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTDXLYILUJOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707374 |
Source


|
| Record name | 1-Chloro-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methylcyclopentane | |
CAS RN |
142857-44-1 |
Source


|
| Record name | 1-Chloro-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)